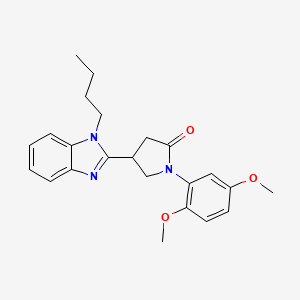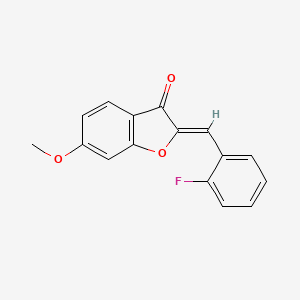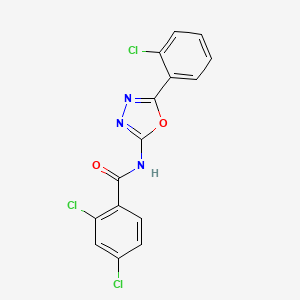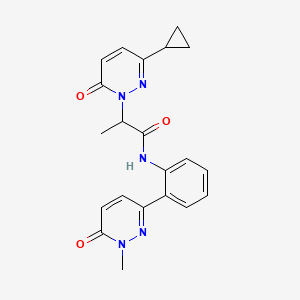![molecular formula C15H11ClN2O4S2 B2560374 (5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 866131-59-1](/img/structure/B2560374.png)
(5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H11ClN2O4S2 and its molecular weight is 382.83. The purity is usually 95%.
BenchChem offers high-quality (5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazolidinedione derivatives, closely related to the compound , have been investigated for their performance as corrosion inhibitors. A study demonstrated that these derivatives offer significant protection against mild steel corrosion in acidic solutions. The research utilized electrochemical techniques to reveal that the efficacy of these inhibitors increases with concentration. Additionally, the adsorption of these compounds onto the metal surface adheres to the Langmuir adsorption isotherm, highlighting their potential in industrial applications for corrosion protection (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Activity
Another area of application for thiazolidinedione derivatives is in the field of antimicrobial activities. Compounds structurally similar to the one mentioned have been synthesized and tested against various bacterial and fungal strains. Some derivatives displayed significant inhibitory activities against Gram-positive bacteria such as Staphylococcus aureus and also showed promising antifungal activities against Candida albicans, suggesting their potential use in developing new antimicrobial agents (Stana et al., 2014).
Antifungal and Physicochemical Properties
Research on thiazolidinedione derivatives extends to the exploration of their antifungal properties and physicochemical characteristics. A novel compound from the thiazolidinedione class was synthesized and characterized for its antifungal potential, demonstrating poor solubility in water but better solubility in alcohols. Its solubility, thermodynamics, and partitioning processes in biologically relevant solvents were thoroughly analyzed, which is crucial for understanding the drug's behavior in biological systems (Volkova, Levshin, & Perlovich, 2020).
Antihyperglycemic Activity
Thiazolidinedione derivatives have also been synthesized and evaluated for their antihyperglycemic activity, an area of significant interest given the global rise in diabetes prevalence. Compounds in this category have been found to enhance the mRNA expression of proteins like PPARγ and GLUT-4, which are strategic targets in diabetes treatment. This suggests their potential in managing diabetes through insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
The antiproliferative activity of thiazolidinedione derivatives against various human cancer cell lines has been studied, indicating the potential of these compounds in cancer therapy. Novel derivatives synthesized from this class have shown potent antiproliferative effects, pointing towards their application in developing anticancer drugs (Chandrappa et al., 2008).
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S2/c1-21-11-4-8(5-12-13(19)18-15(20)24-12)2-3-10(11)22-7-9-6-17-14(16)23-9/h2-6H,7H2,1H3,(H,18,19,20)/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEFUGFKHZMIIM-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)


![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)
![Methyl 3-{[(4-methylphenyl)sulfonyl]oxy}-2-thiophenecarboxylate](/img/structure/B2560299.png)
![N-(4-methylbenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2560301.png)
![1-(4-Cyano-2-{4-[(diethylamino)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2560302.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2560306.png)

![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2560310.png)
![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2560311.png)
![(Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2560312.png)